molecular formula C13H12N4O2S B11195479 N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11195479
M. Wt: 288.33 g/mol
InChI Key: PRZBWCQQTPUEPS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring fused with the pyridine ring imparts unique chemical properties to this compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation allows for efficient and rapid synthesis, making it suitable for large-scale production. Additionally, the method demonstrates good functional group tolerance, which is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects. For example, inhibition of JAK1 and JAK2 can affect cytokine signaling pathways, which are crucial in inflammatory and immune responses .

Comparison with Similar Compounds

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives:

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C13H12N4O2S/c1-10-3-2-4-11(7-10)16-20(18,19)12-5-6-13-15-14-9-17(13)8-12/h2-9,16H,1H3

InChI Key

PRZBWCQQTPUEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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